

N-Hexanoyl-biotin-galactosylceramide: A Technical Guide to its Application in Glycosphingolipid Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Hexanoyl-biotin-galactosylceramide

Cat. No.: B15551320

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Hexanoyl-biotin-galactosylceramide is a pivotal synthetic tool in the field of glycosphingolipid research. This in-depth technical guide explores the discovery, history, and multifaceted applications of this biotinylated galactosylceramide probe. By leveraging the high-affinity interaction between biotin and avidin/streptavidin, this molecule enables the detection, isolation, and functional characterization of galactosylceramide-interacting proteins and cellular machinery. This whitepaper provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, quantitative data from relevant studies, and a visualization of a key signaling pathway that can be investigated using this class of molecular probes. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize **N-Hexanoyl-biotin-galactosylceramide** in their studies of glycosphingolipid metabolism, cell signaling, and membrane biology.

Discovery and History: The Advent of Biotinylated Sphingolipid Probes

The discovery of **N-Hexanoyl-biotin-galactosylceramide** is not a singular event but rather an outcome of the broader development of sophisticated molecular probes for studying the intricate biology of glycosphingolipids (GSLs). GSLs, including galactosylceramides, are fundamental components of cell membranes, playing crucial roles in cell recognition, signaling, and membrane organization.^[1] However, their amphipathic nature and complex metabolism have historically posed significant challenges to their study.

The advent of biotinylation as a technique to tag and track biomolecules provided a powerful new approach. The exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin and streptavidin became the cornerstone for numerous detection and purification methods in molecular biology. Recognizing the potential of this system, researchers began to synthesize biotinylated lipids to investigate their metabolism and interactions within the cellular environment.

N-Hexanoyl-biotin-galactosylceramide emerged as a commercially available, semi-synthetic research tool designed for these purposes. It is derived from bovine sources and features a biotin molecule attached to the amine group of the sphingosine backbone via a hexanoyl (C6) linker.^[2] This linker spatially separates the biotin moiety from the galactosylceramide, minimizing potential steric hindrance and preserving the biological recognition of the lipid portion. While a definitive "discovery" paper for this specific molecule is not readily identifiable in the public domain, its existence is a testament to the ongoing need for advanced tools to unravel the complexities of sphingolipid science.

Physicochemical Properties and Data

N-Hexanoyl-biotin-galactosylceramide is a well-characterized molecule with defined chemical and physical properties. This information is crucial for its proper handling, storage, and use in experimental settings.

Property	Value	Reference(s)
Synonyms	N-C6:0-Biotin-beta-D-galactosylsphingosine, N-C6:0-Biotin-cerebroside	[2][3]
CAS Number	2692623-23-5	[3]
Molecular Formula	C ₄₀ H ₇₂ N ₄ O ₁₀ S	[3]
Molecular Weight	801.09 g/mol	[3]
Appearance	Solid	[2]
Purity	>98% (TLC, HPLC) or >99%	[2][3]
Source	Semisynthetic, bovine	[2]
Solubility	Chloroform/Methanol (2:1), Methanol, DMF	[2]
Storage Temperature	-20°C	[2][3]
TLC System	Chloroform/Methanol/DI water (80:20:1)	[2]

Experimental Protocols: Application in Cellular Studies

The primary utility of **N-Hexanoyl-biotin-galactosylceramide** lies in its application as a molecular probe in cellular and biochemical assays. While specific protocols will vary depending on the experimental goals, the following provides a detailed methodology for a common application: investigating the cellular uptake and presentation of galactosylceramides by antigen-presenting cells (APCs). This protocol is adapted from a study using a structurally similar biotinylated α -galactosylceramide, which provides a strong framework for the use of the β -anomer.[4][5]

Cell Culture and Reagents

- Cells: A20 B lymphoma cells transfected with murine CD1d (A20mCD1d).

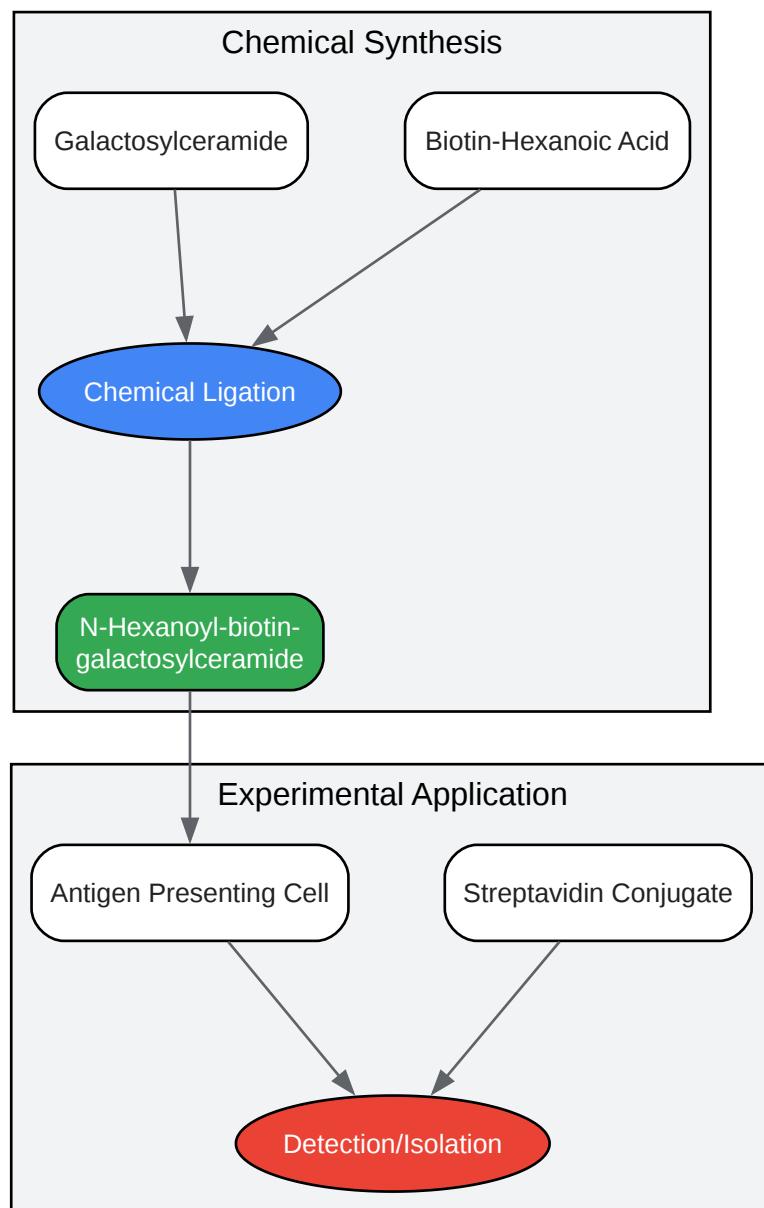
- Antigen: **N-Hexanoyl-biotin-galactosylceramide**.
- Detection Reagent: Streptavidin conjugated to a fluorescent dye (e.g., FITC, PE) or an enzyme (e.g., HRP).
- Antibodies: Anti-biotin antibodies, secondary antibodies.
- NKT cell hybridoma: To assess antigen presentation.
- Culture Medium: RPMI 1640 supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin.
- Syk inhibitor: Piceatannol (for signaling studies).

Protocol for Assessing Cellular Uptake and Presentation

- Cell Preparation: Culture A20mCD1d cells to a density of 1×10^6 cells/mL.
- Antigen Loading:
 - For non-targeted uptake, incubate cells with varying concentrations of **N-Hexanoyl-biotin-galactosylceramide** (e.g., 0.1 to 1000 ng/mL) for 4-24 hours at 37°C.
 - For B cell receptor (BCR)-targeted uptake, pre-incubate **N-Hexanoyl-biotin-galactosylceramide** with an anti-biotin antibody, followed by a secondary antibody that recognizes the anti-biotin antibody and can be bound by the BCR. Add this complex to the cells and incubate as above.
- Washing: After incubation, wash the cells three times with cold PBS to remove unbound antigen.
- Detection of Surface-Bound Antigen: To detect surface-bound biotinylated lipid, incubate the cells with fluorescently labeled streptavidin for 30 minutes on ice. Analyze by flow cytometry.
- Antigen Presentation Assay:
 - Co-culture the antigen-loaded A20mCD1d cells with an NKT cell hybridoma that recognizes galactosylceramide presented on CD1d.

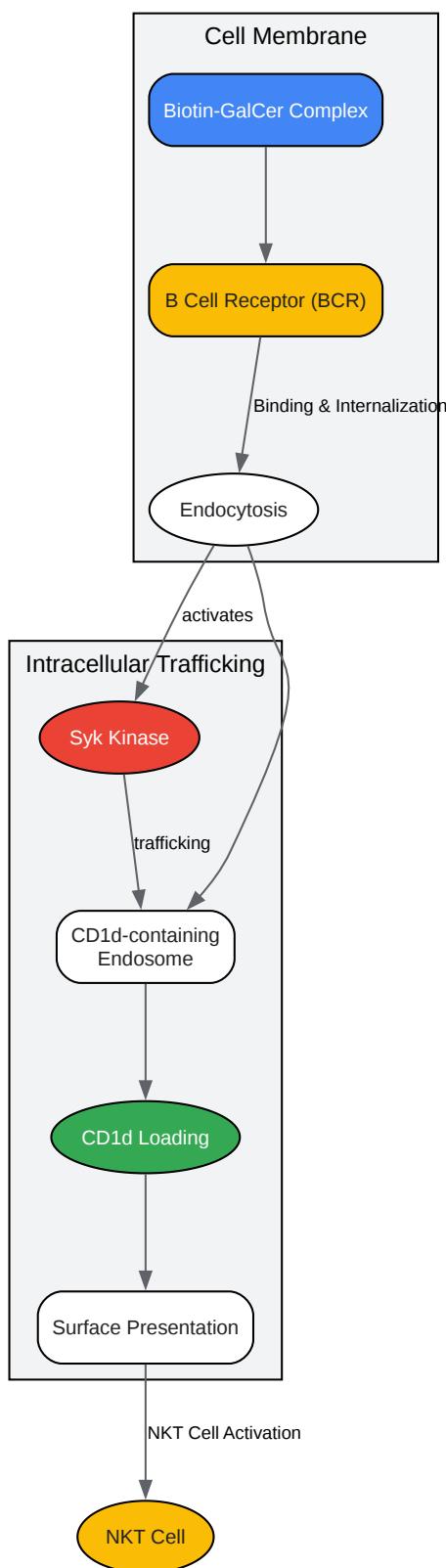
- Incubate for 24 hours at 37°C.
- Collect the supernatant and measure the concentration of a cytokine released by the activated NKT cells (e.g., IL-2) using an ELISA.
- Signaling Pathway Inhibition: To investigate the role of BCR signaling, pre-incubate the A20mCD1d cells with a Syk inhibitor (e.g., piceatannol) for 1 hour before adding the BCR-targeted antigen complex. Proceed with the antigen presentation assay.

Quantitative Data Summary


The following table summarizes quantitative data from a study investigating the presentation of a biotinylated α -galactosylceramide by B cells, which serves as an illustrative example of the type of data that can be generated using **N-Hexanoyl-biotin-galactosylceramide**.

Experimental Condition	Antigen	Concentration for Half-Maximal NKT cell Activation (ng/mL)	Fold Enhancement of Presentation	Reference(s)
Non-targeted biotin- α -GalCer		~100	1x	[4]
BCR-targeted biotin- α -GalCer		~0.1 - 1	100- to 1000-fold	[4]
BCR-targeted biotin- α -GalCer + Piceatannol (Syk inhibitor)	Presentation significantly inhibited		-	[5]

Note: The data presented is for biotin- α -galactosylceramide and is intended to be representative of the quantitative insights that can be gained using biotinylated galactosylceramides.


Visualization of Signaling Pathways and Experimental Workflows

The use of biotinylated lipid probes can help to elucidate complex cellular processes. Below are diagrams created using the DOT language to visualize relevant pathways and workflows.

[Click to download full resolution via product page](#)

Caption: Workflow from synthesis to application of **N-Hexanoyl-biotin-galactosylceramide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gentaur.com [gentaur.com]
- 2. Interchim 1| Manufacturer & distributor of laboratory instruments and consumables [interchim.com]
- 3. larodan.com [larodan.com]
- 4. academic.oup.com [academic.oup.com]
- 5. BCR targeting of biotin- $\{\alpha\}$ -galactosylceramide leads to enhanced presentation on CD1d and requires transport of BCR to CD1d-containing endocytic compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Hexanoyl-biotin-galactosylceramide: A Technical Guide to its Application in Glycosphingolipid Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15551320#discovery-and-history-of-n-hexanoyl-biotin-galactosylceramide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com